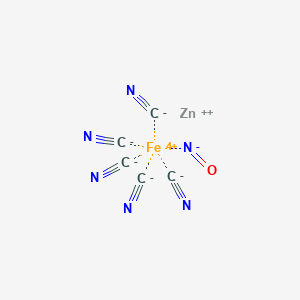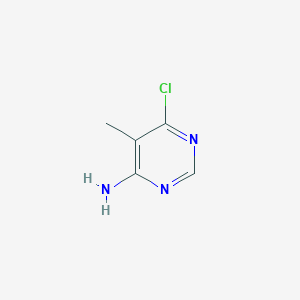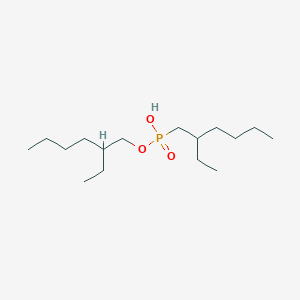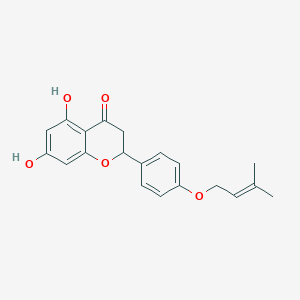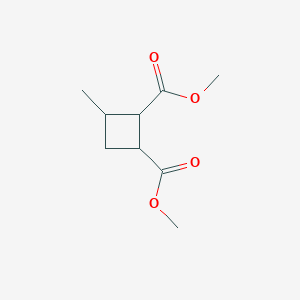
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate, also known as DMCD, is a chemical compound that has been extensively used in scientific research. This compound is a cyclobutane derivative that has two carboxylate groups attached to it. DMCD has been used in various research studies due to its unique properties and chemical structure.
作用机制
The mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is not well understood. However, it is believed that Dimethyl 3-methylcyclobutane-1,2-dicarboxylate may act as a prodrug that is metabolized in the body to form biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to inhibit the growth of cancer cells in vitro, which suggests that it may have potential as an anticancer agent.
生化和生理效应
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, which makes it readily available for use in various research studies. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is also stable under normal laboratory conditions, which makes it easy to handle and store. However, there are also some limitations associated with the use of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate in lab experiments. For example, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a relatively expensive compound, which may limit its use in some research studies.
未来方向
There are several future directions for research involving Dimethyl 3-methylcyclobutane-1,2-dicarboxylate. One potential area of research is the development of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate-based prodrugs for the treatment of various diseases such as cancer and Alzheimer's disease. Another potential area of research is the development of new synthetic methods for the production of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its derivatives. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate and its potential applications in various fields of science and medicine.
Conclusion
In conclusion, Dimethyl 3-methylcyclobutane-1,2-dicarboxylate is a unique chemical compound that has been extensively used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has the potential to be used in various fields of science and medicine, and further research is needed to fully understand its potential applications.
合成方法
The synthesis of Dimethyl 3-methylcyclobutane-1,2-dicarboxylate involves the reaction between 3-methylcyclobutanone and dimethyl oxalate. The reaction is catalyzed by a base such as potassium carbonate or sodium carbonate. The reaction mixture is heated to a temperature of around 80-90°C for several hours. After the reaction is complete, the product is extracted using a suitable solvent such as ethyl acetate. The product is then purified using various techniques such as column chromatography or recrystallization.
科学研究应用
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has been extensively used in scientific research due to its unique chemical structure and properties. It has been used as a starting material for the synthesis of various compounds such as cyclobutane derivatives and other biologically active compounds. Dimethyl 3-methylcyclobutane-1,2-dicarboxylate has also been used as a reagent in various organic synthesis reactions such as esterification and alkylation reactions.
属性
CAS 编号 |
14132-19-5 |
|---|---|
产品名称 |
Dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
分子式 |
C9H14O4 |
分子量 |
186.2 g/mol |
IUPAC 名称 |
dimethyl 3-methylcyclobutane-1,2-dicarboxylate |
InChI |
InChI=1S/C9H14O4/c1-5-4-6(8(10)12-2)7(5)9(11)13-3/h5-7H,4H2,1-3H3 |
InChI 键 |
LQPITCKFNIFQEH-UHFFFAOYSA-N |
SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
规范 SMILES |
CC1CC(C1C(=O)OC)C(=O)OC |
同义词 |
3-Methyl-1,2-cyclobutanedicarboxylic acid dimethyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



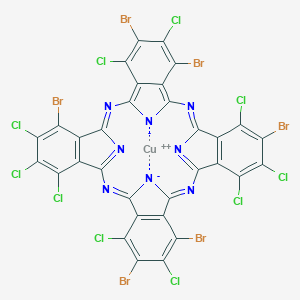
![N-[2-(Dimethylamino)-5-pyrimidinyl]benzenesulfonamide](/img/structure/B81158.png)

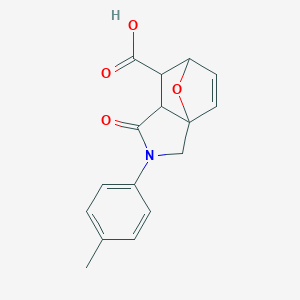
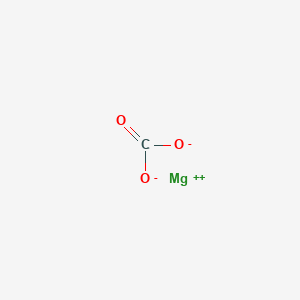
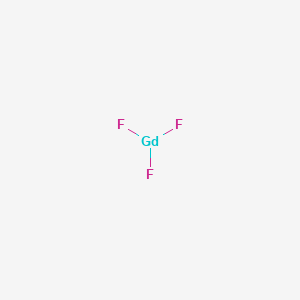
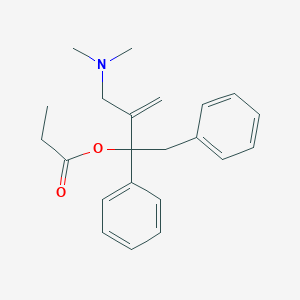
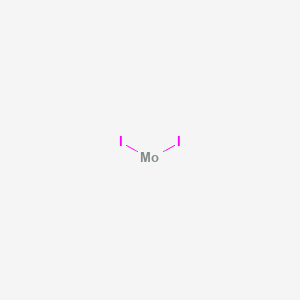
![(1S,2S,5R,6S)-2-Methoxy-3,7-dioxabicyclo[4.1.0]heptan-5-ol](/img/structure/B81177.png)
